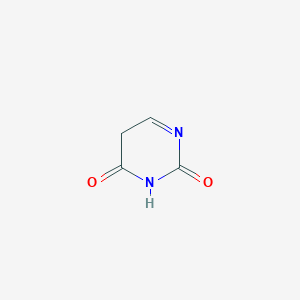

2,4(3H,5H)-Pyrimidinedione

CAS No.: 4433-22-1

Cat. No.: VC18707898

Molecular Formula: C4H4N2O2

Molecular Weight: 112.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4433-22-1 |

|---|---|

| Molecular Formula | C4H4N2O2 |

| Molecular Weight | 112.09 g/mol |

| IUPAC Name | 5H-pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h2H,1H2,(H,6,7,8) |

| Standard InChI Key | SGLPRIIINMCHCW-UHFFFAOYSA-N |

| Canonical SMILES | C1C=NC(=O)NC1=O |

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture and Nomenclature

2,4(3H,5H)-Pyrimidinedione, systematically named 5-diazouracil , features a pyrimidine ring with oxo groups at positions 2 and 4. The diazo substitution at position 5 distinguishes it from analogous uracil derivatives. Its IUPAC name, 5-diazo-2,4(3H,5H)-pyrimidinedione, reflects this unique substitution pattern. The compound’s planar structure facilitates π-π stacking interactions, a property exploited in supramolecular chemistry and drug design.

Physicochemical Properties

The compound’s physical properties, as reported in chemical databases, include a molecular weight of 138.084 g/mol and a density estimate of 1.6808 g/cm³ . Thermal stability is evident from its melting point of 198°C and boiling point of 253.44°C . Spectroscopic data, such as IR absorption bands at 1730.71 cm⁻¹ (C=O stretch) and 1638.30 cm⁻¹ (N=N stretch), further characterize its functional groups .

Table 1: Key Physicochemical Parameters of 2,4(3H,5H)-Pyrimidinedione

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₂N₄O₂ | |

| Molecular Weight | 138.084 g/mol | |

| Density | 1.6808 g/cm³ (estimate) | |

| Melting Point | 198°C (estimate) | |

| Boiling Point | 253.44°C (estimate) | |

| HS Code | 2933599090 |

Synthesis and Derivative Development

Multicomponent Reaction Optimization

Recent advances in synthetic chemistry have enabled the efficient production of 2,4(3H,5H)-pyrimidinedione derivatives via one-pot multicomponent reactions. A study demonstrated that reacting aldehydes, barbituric acid, and 4-hydroxycoumarin in methanol at reflux for 4 hours yields 1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-diones with up to 89% efficiency . The reaction proceeds through a Knoevenagel condensation followed by nucleophilic attack and ring-opening steps, as confirmed by ¹H NMR and IR spectroscopy .

Table 2: Solvent Effects on Synthesis Efficiency

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Methanol | Reflux | 4 | 89 |

| Ethanol | Reflux | 4 | 80 |

| Acetonitrile | 75 | 6 | 35 |

| Water | 85 | 12 | 40 |

Structural Modifications and Pharmacological Relevance

Substitution at the N-1 position significantly alters biological activity. For instance, 1-cyclopropylmethyl-5-ethyl-6-(3,5-dimethylphenylthio)-2,4(1H,3H)-pyrimidinedione exhibits potent anti-HIV activity, inhibiting reverse transcriptase at nanomolar concentrations . This derivative, synthesized via alkylation of the parent compound with bromomethylcyclopropane in DMF, highlights the role of hydrophobic substituents in enhancing target binding .

Pharmacological Applications and Mechanism of Action

Antiviral Activity

The 2,4(3H,5H)-pyrimidinedione core serves as a non-nucleoside inhibitor of HIV-1 reverse transcriptase. Derivatives with acyclic N-1 substituents, such as cyclohexylmethyl or isopropyl groups, demonstrate improved binding affinity to the enzyme’s hydrophobic pocket . Molecular docking studies reveal that the 5-diazo group participates in hydrogen bonding with Lys101 and Lys103 residues, critical for antiviral efficacy .

Industrial and Regulatory Considerations

Classified under HS Code 2933599090, 2,4(3H,5H)-pyrimidinedione falls within tariff provisions for compounds containing pyrimidine rings . Industrial-scale synthesis must adhere to Good Manufacturing Practices (GMP), given the compound’s use in pharmaceutical intermediates. Regulatory filings for derivatives require detailed toxicological profiles, as acute toxicity data remain limited in public databases .

Future Directions and Research Gaps

While current studies emphasize synthetic methodologies and antiviral applications, gaps persist in understanding the compound’s pharmacokinetics and off-target effects. Further research should explore:

-

Biodistribution Profiles: Radiolabeling studies to track in vivo absorption and metabolism.

-

Resistance Mechanisms: Mutational analysis of HIV reverse transcriptase in response to pyrimidinedione inhibitors.

-

Green Chemistry Approaches: Solvent-free or aqueous-phase synthesis to reduce environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume